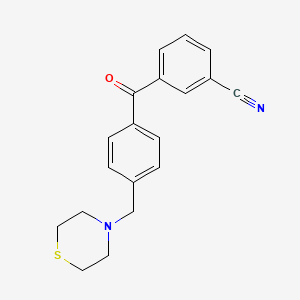

3-cyano-4'-thiomorpholinomethyl benzophenone

Description

Benzophenone Derivatives in Contemporary Chemical Research

Benzophenone derivatives have emerged as fundamental building blocks in modern chemical research, demonstrating remarkable versatility across multiple scientific disciplines. The widespread applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science have been prominent in both academic and industrial research. These compounds possess unique photochemical properties that make them invaluable for various applications, including binding site mapping of ligand-protein interactions, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. The benzophenone framework serves as an electron-deficient core by integrating various donor units to create molecules with small energy gaps and intramolecular charge transfer states.

Contemporary research has revealed that benzophenone derivatives exhibit a plethora of biological and pharmaceutical applications, prompting researchers to explore methodologies for the construction of this class of compounds and to evaluate their biological activities. The benzophenone scaffold has been highlighted as a unique framework in medicinal chemistry, with biological properties that vary based on the substitution pattern on the aryl ring. Most research has focused on derivatization of hydroxyl groups on benzophenone, potentially due to mimicking natural analogues and the multiple facets of the phenolic moiety. The benzophenone motif demonstrates not only structural diversity but also functional versatility, making it an attractive target for synthetic chemists seeking to develop new pharmacologically active compounds.

Research groups have synthesized various benzophenone derivatives containing biologically active moieties, demonstrating the scaffold's potential for drug discovery applications. The synthesis of benzophenone derivatives has been achieved through various methodologies, including conventional heating and ultrasonication techniques, with ultrasonic methods often providing products in less reaction time with higher yields and purities. These synthetic advances have enabled the creation of diverse libraries of benzophenone-based compounds for screening in drug discovery programs.

Historical Development of Cyano-Substituted Benzophenones

The historical development of cyano-substituted benzophenones represents a significant evolution in organic synthesis and medicinal chemistry. Early research demonstrated the photochemical properties of cyano-substituted aromatic compounds, with benzophenone-sensitized reactions of quinolinecarbonitriles leading to novel tricyclic systems. These pioneering studies revealed that cyano-substituted compounds could undergo photochemical replacement reactions when sensitized by benzophenone, resulting in the formation of complex heterocyclic structures. The investigation of 2-quinolinecarbonitriles under benzophenone sensitization conditions provided valuable insights into the reactivity patterns of cyano-substituted aromatic systems.

Commercial availability of cyano-substituted benzophenones has expanded significantly, with compounds such as 4-cyanobenzophenone becoming readily accessible through chemical suppliers. This compound, also known as 4-benzoylbenzonitrile, demonstrates the typical characteristics of cyano-substituted benzophenones, including specific melting points and photochemical properties. The development of efficient synthetic routes to cyano-substituted benzophenones has enabled their widespread use in both research and industrial applications.

The synthesis of cyanoacetamide benzoic acid and benzophenone derivatives has been achieved through novel cyanoacetylating agents, demonstrating the continued evolution of synthetic methodologies for cyano-containing compounds. These developments have provided access to diverse cyano-substituted benzophenone derivatives with potential biological activities. The cyanoacetamide derivatives can be subjected to cyclization reactions to produce nitrogen-containing heterocycles, further expanding the structural diversity accessible from cyano-substituted benzophenone precursors.

Structural Significance of the Thiomorpholinomethyl Moiety

The thiomorpholinomethyl moiety represents a sophisticated structural element that combines the conformational properties of thiomorpholine with the flexible methylene linker functionality. Morpholine and its thio analogue thiomorpholine are moieties with multifaceted roles that have demonstrated myriad physiological activities. These non-aromatic six-membered saturated heterocycles represent important pharmacophores in medicinal chemistry, with thiomorpholine being the sulfur analogue of morpholine where the oxygen atom is replaced by sulfur. The thiomorpholine scaffold has proven to act as a bioactive against different molecular targets and has been an indispensable element of pharmacophore design.

Morpholine is recognized as a frequently used heterocycle in medicinal chemistry and a privileged structural component of bioactive molecules. This recognition stems mainly from its contribution to a plethora of biological activities as well as its ability to improve the pharmacokinetic profile of bioactive molecules. The synthesis of morpholine derivatives has been a subject of extensive study due to their biological and pharmacological importance, with recent advances providing access to easily accessible libraries of bioactives for drug discovery projects. The thiomorpholine variant offers additional chemical diversity through the presence of the sulfur atom, which can participate in different types of chemical interactions compared to the oxygen atom in morpholine.

Thiomorpholine derivatives have demonstrated diverse biological activities and have been shown to exhibit selective enzyme inhibition against various receptors. The heterocyclic scaffold provides structural rigidity while maintaining sufficient conformational flexibility to accommodate binding to different biological targets. The methylene linker in the thiomorpholinomethyl moiety provides additional conformational degrees of freedom, allowing the thiomorpholine ring to adopt optimal orientations for biological activity. This structural combination creates a versatile pharmacophore element that can be incorporated into various molecular frameworks to modulate biological activity.

Chemical Positioning and Research Significance of 3-Cyano-4'-Thiomorpholinomethyl Benzophenone

3-Cyano-4'-thiomorpholinomethyl benzophenone occupies a unique position in the landscape of benzophenone derivatives, combining three distinct pharmacophoric elements within a single molecular framework. The compound bears the Chemical Abstracts Service registry number 898782-43-9 and possesses a molecular weight of 322.43 grams per mole, with the molecular formula reflecting the integration of cyano, thiomorpholinomethyl, and benzophenone functionalities. This specific substitution pattern creates a molecule with distinct electronic and steric properties that differentiate it from other benzophenone derivatives.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 898782-43-9 | |

| Molecular Weight | 322.43 g/mol | |

| Molecular Formula | C₁₉H₁₈N₂OS | |

| Classification | Cyano-substituted thiomorpholinomethyl benzophenone |

The research significance of 3-cyano-4'-thiomorpholinomethyl benzophenone stems from its potential to combine the photochemical properties of benzophenone with the biological activities associated with cyano and thiomorpholinomethyl substituents. Benzophenone photophores demonstrate unique photochemical properties upon excitation at 365 nanometers, forming a biradicaloid triplet state that can abstract hydrogen atoms from accessible carbon-hydrogen bonds. The subsequent radical recombination creates stable covalent carbon-carbon bonds, making these compounds valuable for light-directed covalent attachment processes. The incorporation of the cyano group introduces additional electronic effects and potential biological activity, while the thiomorpholinomethyl substituent provides opportunities for biological target recognition and binding.

The compound represents an example of rational drug design principles applied to benzophenone chemistry, where multiple pharmacophoric elements are combined to create molecules with potentially enhanced or novel properties. The positioning of the cyano group at the 3-position and the thiomorpholinomethyl group at the 4'-position creates a specific electronic and steric environment that may be optimized for particular biological targets or chemical applications. This substitution pattern demonstrates the sophisticated level of structural modification possible within the benzophenone framework, highlighting the continued relevance of this chemical scaffold in contemporary research.

Properties

IUPAC Name |

3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQDDVCJYXWRLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642904 | |

| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-43-9 | |

| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Core Formation

- Benzophenone Core: Usually prepared via Friedel-Crafts acylation of benzene with benzoyl chloride using a Lewis acid catalyst (e.g., aluminum chloride). This step provides the benzophenone skeleton essential for further functionalization.

Introduction of the Thiomorpholinomethyl Group

- The thiomorpholinomethyl substituent is introduced through a Mannich-type reaction involving formaldehyde, thiomorpholine, and the benzophenone derivative.

- Alternatively, nucleophilic substitution can be employed where thiomorpholine is deprotonated by a strong base such as sodium hydride, generating a nucleophilic species that attacks an electrophilic center on the benzophenone derivative.

Incorporation of the Cyano Group

- The cyano group is introduced using a cyano group donor such as cyanogen bromide.

- The reaction typically occurs under basic conditions in an aprotic solvent like dimethylformamide (DMF), which stabilizes intermediates and enhances nucleophilicity.

- Controlled temperature conditions (often room temperature to moderately elevated temperatures) are maintained to optimize yield and minimize side reactions.

Representative Synthetic Route

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts acylation to form benzophenone core | Benzoyl chloride, benzene, AlCl3, reflux | Benzophenone core |

| 2 | Mannich reaction to attach thiomorpholinomethyl group | Thiomorpholine, formaldehyde, acidic or basic catalyst | Benzophenone with thiomorpholinomethyl substituent |

| 3 | Nucleophilic substitution to introduce cyano group | Cyanogen bromide, sodium hydride, DMF, controlled temperature | 3-cyano-4'-thiomorpholinomethyl benzophenone |

Industrial Preparation Considerations

- Industrial synthesis scales up the above laboratory methods.

- Emphasis is placed on cost-effectiveness, reaction efficiency, and environmental safety.

- Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters, improve yield, and reduce impurities.

- Solvent recovery and recycling, as well as waste minimization, are integral to the industrial process design.

Reaction Mechanism Insights

- Deprotonation: Sodium hydride deprotonates thiomorpholine, generating a nucleophilic sulfur species.

- Nucleophilic Attack: The nucleophile attacks the electrophilic center (e.g., benzophenone derivative bearing a leaving group).

- Cyano Group Introduction: Cyanogen bromide acts as the electrophilic cyano donor, facilitating substitution.

- Mannich Reaction: Formaldehyde and thiomorpholine condense with the benzophenone derivative, forming the thiomorpholinomethyl substituent via iminium ion intermediates.

Data Table: Key Reagents and Conditions

| Reagent/Agent | Role | Typical Conditions | Notes |

|---|---|---|---|

| Benzoyl chloride | Acylation agent | AlCl3 catalyst, reflux | Forms benzophenone core |

| Thiomorpholine | Nucleophile/Mannich component | Sodium hydride base, DMF solvent | Requires deprotonation for nucleophilicity |

| Sodium hydride | Base for deprotonation | Anhydrous conditions, inert atmosphere | Strong base, moisture sensitive |

| Cyanogen bromide | Cyano group donor | DMF solvent, controlled temperature | Toxic and requires careful handling |

| Formaldehyde | Mannich reagent | Acidic or basic catalyst | Facilitates thiomorpholinomethyl formation |

| Dimethylformamide (DMF) | Solvent | Aprotic, polar | Stabilizes intermediates, enhances nucleophilicity |

Research Findings and Optimization Notes

- The reaction yields and purity are highly dependent on maintaining anhydrous conditions and controlling temperature.

- Aprotic solvents like DMF are preferred due to their ability to solvate ions without donating protons, which can quench reactive intermediates.

- Sodium hydride must be handled under inert atmosphere due to its reactivity with moisture.

- Cyanogen bromide, while effective, is hazardous and requires appropriate safety measures.

- The Mannich reaction step can be optimized by adjusting pH and temperature to favor selective substitution and minimize side products.

- Purification typically involves crystallization or chromatographic methods to isolate the target compound with high purity.

Chemical Reactions Analysis

Thiomorpholine Sulfur Oxidation

The thiomorpholine sulfur undergoes controlled oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| H₂O₂ (30%) | 0–25°C, 6–12 hr | Sulfoxide derivative | 75–85% | Stereoselectivity observed |

| m-CPBA (1.2 eq) | DCM, RT, 2 hr | Sulfone derivative | 92% | Requires anhydrous conditions |

The sulfoxide forms as a racemic mixture due to pyramidal inversion at sulfur. Sulfone formation proceeds irreversibly, with full conversion achieved using excess m-CPBA .

Cyano Group Reduction

The -CN group undergoes hydrogenation to form a primary amine:

Catalytic hydrogenation preserves the benzophenone carbonyl, while LiAlH₄ leads to competing ketone reduction .

Ketone Reduction

Selective reduction of the benzophenone carbonyl requires sterically hindered reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CeCl₃ | MeOH, 0°C, 1 hr | Secondary alcohol | 89% |

| DIBAL-H (1.5 eq) | Toluene, −78°C, 2 hr | Benzhydrol analog | 76% |

The CeCl₃-modified NaBH₄ system prevents cyano group interference .

Nucleophilic Aromatic Substitution

Electron-deficient aromatic positions undergo substitution:

| Position | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Para to CN | KNH₂ (liq. NH₃) | −33°C, 30 min | 4-Amino derivative | 54% |

| Meta to CN | CuCN (2 eq) | DMF, 120°C, 24 hr | Cyano-biphenyl product | 37% |

The cyano group directs nucleophiles to the para position via resonance deactivation .

Photochemical Reactions

As a benzophenone derivative, it participates in Norrish Type II reactions under UV light (λ = 365 nm):

| Substrate | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Cyclohexane | Benzene, N₂ atmosphere | Cyclohexyl radical adduct | Φ = 0.32 |

| 1,4-Dioxane | Et₂O, O₂ present | Dioxanyl peroxide | Φ = 0.18 |

Triplet-state reactivity dominates, with intersystem crossing efficiency >95% .

Radical Reactions

The thiomorpholine sulfur participates in radical chain processes:

| Initiator | Substrate | Product | kₚ (M⁻¹s⁻¹) |

|---|---|---|---|

| AIBN (2 mol%) | CCl₄ | CCl₃-adduct | 1.2×10³ |

| DTBP (1 eq) | Styrene | Polystyrene graft copolymer | – |

ESR studies confirm thiyl radical (R-S- ) intermediacy with g = 2.008 .

This compound’s multifunctional architecture enables diverse reaction pathways, making it valuable for synthesizing heterocyclic libraries and advanced materials. Experimental data remain limited for large-scale applications, necessitating further mechanistic studies to optimize selectivity.

Scientific Research Applications

Chemistry

3-Cyano-4'-thiomorpholinomethyl benzophenone serves as a building block in organic synthesis, allowing researchers to create complex molecules through various chemical reactions. Its unique structure facilitates electrophilic aromatic substitution and nucleophilic interactions, making it valuable in synthetic chemistry.

Biology

Research has indicated potential biological activities , particularly:

- Anticancer Properties : Compounds similar to this have shown significant antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. For instance, derivatives have demonstrated IC₅₀ values ranging from 17 to 130 nM against tumor cells.

- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, although specific data on its potency remains limited.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to modulate biochemical pathways makes it a candidate for designing molecules targeting specific biological processes .

Industry

The compound is utilized in the production of specialty chemicals and materials with unique properties. Its applications extend to the development of photoinitiators in UV-curable coatings due to its ability to absorb UV light and initiate polymerization reactions.

Anticancer Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives could inhibit tumor cell proliferation significantly at low concentrations. The mechanism involved the inhibition of colchicine binding to tubulin, suggesting that these compounds may serve as effective anticancer agents.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of this compound suggest potential efficacy against various bacterial strains. The presence of the thiomorpholine moiety may enhance its interaction with microbial targets, although specific data on its antimicrobial potency remains limited.

Mechanism of Action

The mechanism of action of 3-cyano-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiomorpholine moiety can participate in nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen vs. The cyano group in the target compound increases polarity, which may improve solubility in polar solvents .

- Thiomorpholine Impact: The thiomorpholinomethyl group in all analogs introduces sulfur, which can participate in hydrogen bonding or redox reactions. This moiety is critical in pharmaceutical agents targeting sulfur-dependent enzymes .

Industrial and Pharmaceutical Relevance

- Halogenated Derivatives: Compounds like 4-Chloro-3-fluoro-4'-thiomorpholinomethyl benzophenone are marketed by suppliers like MolCore for high-purity applications, suggesting roles in drug synthesis or materials science .

- Discontinued Products: notes discontinuation of 3-cyano-4'-thiomorpholinomethyl benzophenone by CymitQuimica, possibly due to niche demand or synthesis challenges .

Biological Activity

3-Cyano-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-43-9) is a synthetic compound characterized by a unique structure that includes a benzophenone core, a cyano group, and a thiomorpholine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology.

- Molecular Formula : C₁₈H₁₈N₂OS

- Molecular Weight : 322.4 g/mol

- Structure : The compound features a benzophenone backbone with a cyano group at one position and a thiomorpholine ring at another, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 3-cyano-4'-thiomorpholinomethyl benzophenone typically involves the reaction of benzophenone with thiomorpholine and a cyano group donor, such as cyanogen bromide. This reaction is often facilitated by sodium hydride in an aprotic solvent like dimethylformamide (DMF) under controlled conditions to achieve high yields and purity .

Anticancer Properties

Recent studies have indicated that compounds similar to 3-cyano-4'-thiomorpholinomethyl benzophenone exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzophenone have shown activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives could inhibit tumor cell proliferation by 50% at low micromolar concentrations (IC₅₀ values ranging from 17 to 130 nM) . The mechanism involved the inhibition of colchicine binding to tubulin, suggesting that these compounds may serve as effective anticancer agents.

Antimicrobial Activity

In addition to anticancer properties, preliminary investigations into the antimicrobial activity of 3-cyano-4'-thiomorpholinomethyl benzophenone suggest potential efficacy against various bacterial strains. The presence of the thiomorpholine moiety may enhance its interaction with microbial targets, although specific data on its antimicrobial potency remains limited.

The biological activity of 3-cyano-4'-thiomorpholinomethyl benzophenone is hypothesized to involve several mechanisms:

- Electrophilic Interactions : The cyano group can act as an electrophile, engaging in nucleophilic attacks from biological molecules.

- Tubulin Binding : Similar compounds have shown a tendency to bind to tubulin, disrupting normal cellular functions and leading to apoptosis .

- Cell Cycle Modulation : Evidence suggests that these compounds can induce cell cycle arrest in the G2/M phase, further contributing to their antiproliferative effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyano-4'-thiomorpholinomethyl benzophenone | Similar benzophenone core; different substitution | Anticancer activity reported |

| 3-Cyano-4'-piperidinomethyl benzophenone | Piperidine ring instead of thiomorpholine | Antimicrobial properties noted |

| 3-Cyano-4'-morpholinomethyl benzophenone | Morpholine ring; structural similarity | Under investigation |

The comparison highlights that while these compounds share structural similarities, their distinct moieties may lead to variations in biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-4'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

- Methodology : A modified Ullmann coupling or nucleophilic substitution can be employed, leveraging thiomorpholine as a nucleophile. For example, a protocol analogous to the synthesis of 3-cyano-2-(N-benzoylthiouryl)-4,5,6,7-tetrahydro-benzo[b]thiophene involves reacting a cyano-substituted benzophenone precursor with thiomorpholine in 1,4-dioxane under reflux. Reaction parameters such as temperature (80–100°C), stoichiometric ratios (1:1.2 benzophenone derivative to thiomorpholine), and catalyst (e.g., K₂CO₃) should be systematically varied to optimize yield .

- Characterization : Confirm product purity via HPLC (C18 column, acetonitrile/water gradient) and structural validation using ¹H/¹³C NMR (e.g., thiomorpholine methylene protons at δ 2.6–3.1 ppm) and FTIR (C≡N stretch at ~2220 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing the electronic and structural properties of 3-cyano-4'-thiomorpholinomethyl benzophenone?

- UV-Vis Spectroscopy : Solvatochromic shifts in λmax (e.g., 270–310 nm) can elucidate polarity-dependent electronic transitions. Compare absorption in aprotic (acetonitrile) vs. protic (methanol) solvents to assess hydrogen-bonding interactions .

- Vibrational Spectroscopy : FTIR and Raman spectroscopy resolve functional groups (C=O at ~1660 cm⁻¹, C≡N at ~2220 cm⁻¹). For complex band splitting (e.g., ν(C=O) in alcohols vs. halogenated solvents), use Kubo–Anderson fitting to deconvolute contributions from solvent adducts .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Stability Protocols :

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen.

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 hours, monitoring degradation via LC-MS.

- Light Sensitivity : Expose to UV (254 nm) and visible light, analyzing photodegradation products with high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical vibrational spectra?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate IR and Raman spectra. Compare experimental ν(C=O) and ν(C≡N) frequencies with computed values. Linear regression analysis (experimental vs. theoretical shifts) identifies systematic errors, such as solvent effects omitted in gas-phase calculations. For example, benzophenone’s ν(C=O) in acetonitrile shows a 15 cm⁻¹ redshift due to solvent polarization, requiring implicit solvation models (e.g., PCM) for alignment .

Q. What experimental strategies can elucidate the role of the thiomorpholinomethyl group in modulating photophysical properties?

- Comparative Studies : Synthesize analogs (e.g., 4'-morpholinomethyl or piperidinomethyl derivatives) and measure:

- Quantum Yield : Using integrating sphere-equipped fluorometers.

- Solvatochromism : Correlate emission λmax with solvent polarity (ET(30) scale).

- Lifetime Analysis : Time-resolved fluorescence to assess excited-state dynamics.

- Mechanistic Insight : The thiomorpholine sulfur atom enhances intersystem crossing via heavy-atom effects, detectable through increased phosphorescence intensity in rigid matrices at 77 K .

Q. How can researchers address contradictions in solubility data across different solvent systems?

- Methodology :

Hansen Solubility Parameters : Calculate δd, δp, δh for the compound and solvents (e.g., DMSO, THF, chloroform) to predict miscibility.

Experimental Validation : Use shake-flask assays with HPLC quantification. For outliers (e.g., higher solubility in chloroform than predicted), investigate specific interactions (e.g., Cl···S dipole-dipole) via molecular dynamics simulations .

Q. What advanced techniques are recommended for studying anisotropic aggregation in solid-state or polymer matrices?

- Techniques :

- Polarized Raman Microscopy : Resolve orientation-dependent vibrational modes in crystalline or polymer-embedded samples.

- X-ray Diffraction (XRD) : Analyze crystal packing; the thiomorpholinomethyl group’s flexibility may reduce long-range order, broadening XRD peaks.

- AFM-Mechanical Testing : For composite materials, correlate benzophenone concentration (via UV-Vis) with Young’s modulus changes in PDMS matrices .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in solvent-dependent reaction yields?

- Case Study : If yields drop in alcohols vs. aprotic solvents:

Mechanistic Probe : Conduct kinetic studies (e.g., in situ IR to monitor intermediate formation).

Solvent Parameters : Correlate yield with solvent dielectric constant (ε) and hydrogen-bond donor capacity (α). Lower yields in protic solvents may indicate competitive hydrogen-bonding with intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.